

Strategic Procurement & Technical Validation of 2-Chloro-6-methylpyridin-3-amine

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Compound of Interest

Compound Name: *N-Boc-2-chloro-6-methylpyridin-3-amine*

Cat. No.: B13499523

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A Guide for Medicinal Chemistry & Drug Development[1] The Molecule in Context: Beyond the Catalog Number

2-Chloro-6-methylpyridin-3-amine (CAS: 39745-40-9) is not merely a catalog reagent; it is a critical scaffold in the synthesis of heterocyclic pharmaceuticals, most notably tyrosine kinase inhibitors (e.g., Dasatinib derivatives) and advanced agrochemicals.[1] Its value lies in its amphoteric reactivity: the 2-chloro position is primed for nucleophilic aromatic substitution (

) or palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the 3-amino group serves as a versatile nucleophile for amide coupling or heterocyclization.[1]

For the drug development professional, "purity" is insufficient. You must understand the impurity profile dictated by the supplier's synthetic route, as trace regioisomers can derail structure-activity relationship (SAR) studies or fail GMP compliance downstream.[1]

Market Analysis: Suppliers & Price Benchmarking

The market for this intermediate is bifurcated into Bulk Manufacturing (kg to ton scale) and Research Grade (gram scale). Prices fluctuate based on purity guarantees and the removal of specific metal catalysts used in synthesis.

Supplier Tiering & Risk Assessment

Tier	Supplier Type	Typical Purity	Target Audience	Risk Factor
Tier 1	Global Distributors (e.g., Sigma-Aldrich, Fisher)	≥98% (Analytical)	Early R&D, QC Standards	Low risk, High price premium.[1]
Tier 2	Specialized Organics (e.g., Chem-Impex, BLD Pharm)	≥97%	MedChem Library Synthesis	Moderate risk, Balanced cost.
Tier 3	Bulk Manufacturers (Direct from China/India)	95-98%	Process Scale-up	High risk (Batch variability), Lowest cost.[1]

Price Benchmarking (Q4 2025 Estimates)

The following data aggregates current market listings. Note that "Bulk" pricing often requires a quote and is subject to lead times of 2-6 weeks.[1]

Quantity	Tier 1 Price (USD)	Tier 2 Price (USD)	Tier 3 Price (USD)	Unit Cost Efficiency
1 g	\$45 - \$65	\$25 - \$35	\$5 - \$10	Low
5 g	\$180 - \$220	\$90 - \$120	\$20 - \$40	Medium
25 g	\$600+	\$300 - \$400	\$80 - \$120	High
1 kg	Inquiry Only	Inquiry Only	\$800 - \$1,500	Maximum

“

Procurement Insight: For GMP campaigns, avoid Tier 3 suppliers unless they provide a validated impurity profile and TSE/BSE statements. The cost of purifying a dirty kilogram exceeds the savings of the initial purchase.

Technical Procurement: The Synthetic Origin of Impurities

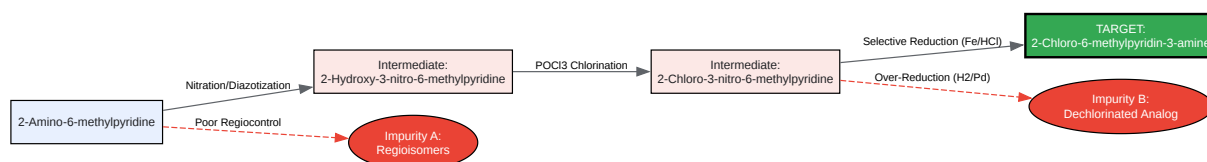
To validate a supplier, you must ask: How was this synthesized? The synthetic route dictates the impurities you will encounter.

The Dominant Synthetic Route & Associated Risks

Most commercial supplies are generated via the Nitration-Chlorination-Reduction pathway starting from 2-amino-6-methylpyridine.^[1]

- Nitration: Introduces a nitro group at the 3-position.
 - Risk:^{[1][2]} Regioisomers (5-nitro isomer) if temperature control is poor.^[1]
- Sandmeyer/Chlorination: Converts amino/hydroxy to chloro.
 - Risk:^{[1][2]} Incomplete conversion leads to hydroxy-impurities (phenols).^[1]
- Reduction: Converts 3-nitro to 3-amino.
 - Risk:^{[1][2]} Over-reduction can dechlorinate the ring (yielding 3-amino-6-methylpyridine), a potent impurity that is difficult to separate.^[1]

Visualization: Impurity Genesis Pathway



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Figure 1: Synthetic pathway highlighting critical steps where impurities (red) are introduced.[1]

Quality Assurance Protocol: A Self-Validating System

Do not trust the Certificate of Analysis (CoA) blindly. Implement this internal QC workflow upon receipt of any new batch.

Step 1: Identity Verification (NMR)[1]

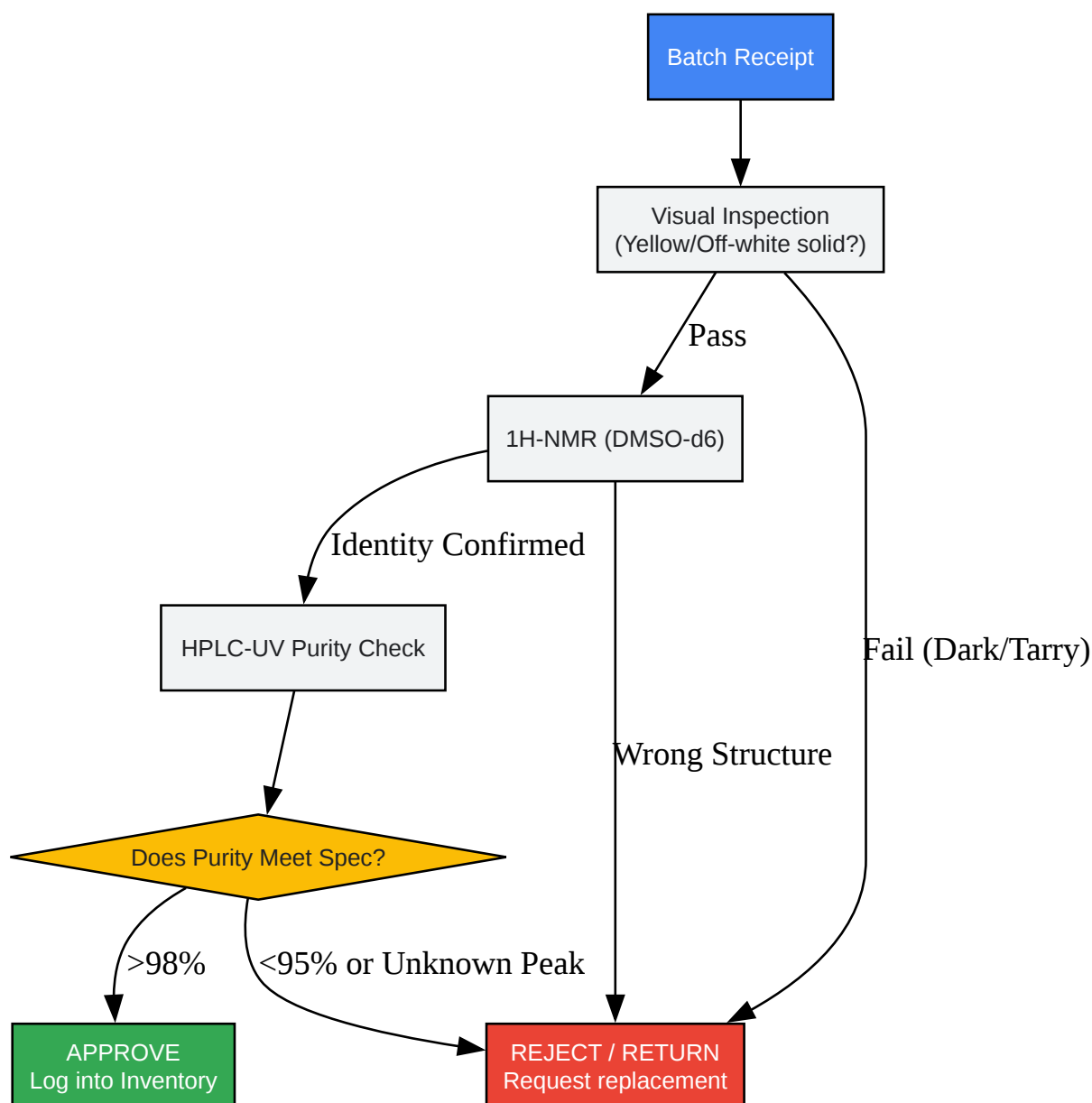
- Solvent: DMSO-d6 (preferred over CDCl3 for solubility and exchangeable protons).[1]
- Key Signals:
 - ~2.3 ppm (Singlet, 3H, Methyl group).
 - ~5.4 ppm (Broad Singlet, 2H, , exchangeable with).
 - ~6.9 - 7.1 ppm (Doublets, 2H, Pyridine ring protons).[1]
- Red Flag: A singlet around 8.0+ ppm suggests residual nitro intermediates.

Step 2: Purity Check (HPLC-UV)

Standard reverse-phase conditions are required to separate the dechlorinated impurity.[1]

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 μm , 4.6 x 100 mm.
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 95% B over 15 minutes.
- Detection: 254 nm (aromatic) and 210 nm (general).

QC Decision Workflow



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Figure 2: Logical decision tree for incoming material validation.

Handling & Stability

- Storage: The amine is prone to oxidation. Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Protect from light to prevent photolytic degradation of the pyridine ring.
- Safety:
 - H302: Harmful if swallowed.[3]
 - H315/H319: Causes skin and serious eye irritation.[3][4]
 - PPE: Nitrile gloves and safety glasses are mandatory. Use a fume hood to avoid inhalation of dust.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2734415, 2-Chloro-6-methylpyridin-3-amine.[1] Retrieved from [Link]

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